![molecular formula C10H14O6 B14664769 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 46475-07-4](/img/structure/B14664769.png)
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxybicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes two hydroxyl groups and two carboxylic acid groups
Preparation Methods
The synthesis of 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of isopropenyl acetate with 1,4-cyclohexanedione under acid-catalyzed conditions. This reaction yields 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which can then be hydrolyzed to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid catalysts like sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties, such as high strength and transparency.
Mechanism of Action
The mechanism by which 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the development of MOFs, where the compound acts as a linker, creating a porous structure that can trap and interact with various substances . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid can be compared to other bicyclic compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A caged tertiary diamine used as a nucleophilic catalyst in organic synthesis.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Used in the preparation of cycloalkanecarboxamides and related compounds.
The uniqueness of this compound lies in its dual hydroxyl and carboxylic acid groups, which provide versatility in chemical reactions and applications.
Properties
CAS No. |
46475-07-4 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C10H14O6/c11-5-4-10(8(15)16)2-1-9(5,7(13)14)3-6(10)12/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
DKFZJKQOEGPMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1(CC2O)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


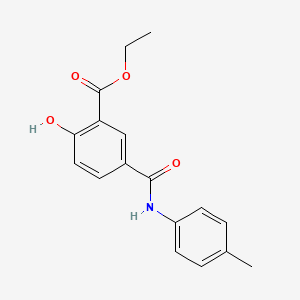

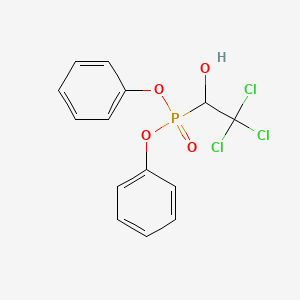
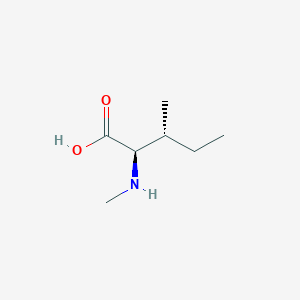
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)

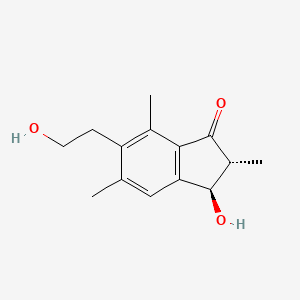
![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
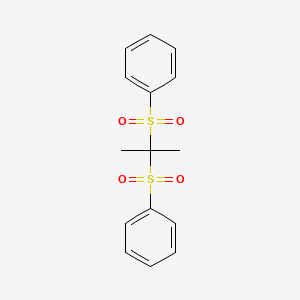
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
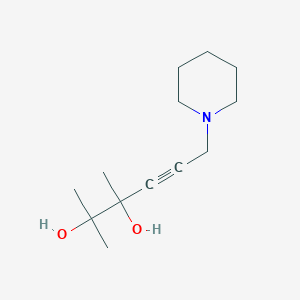
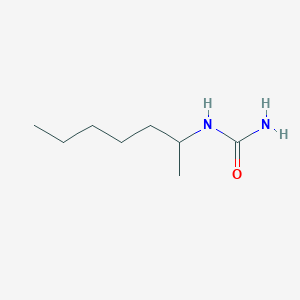

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
